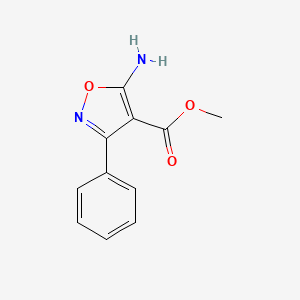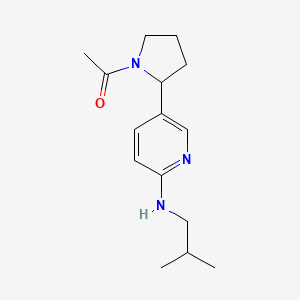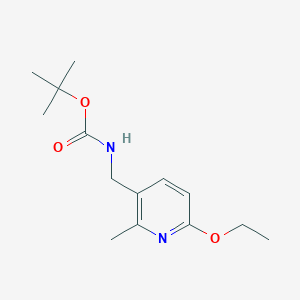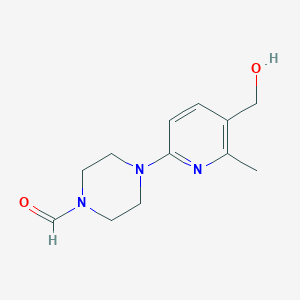
2-(2-Bromophenyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(2-bromophényl)pyrimidine-5-carboxylique est un composé hétérocyclique aromatique qui comporte un cycle pyrimidine substitué par un groupe bromophényle en position 2 et un groupe acide carboxylique en position 5
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide 2-(2-bromophényl)pyrimidine-5-carboxylique implique généralement les étapes suivantes :
Couplage de Suzuki-Miyaura : Cette réaction est utilisée pour coupler un acide bromophénylboronique avec un dérivé de pyrimidine.
Cyclisation : Le produit intermédiaire subit une cyclisation pour former le cycle pyrimidine.
Oxydation : L'étape finale implique l'oxydation de l'intermédiaire pour introduire le groupe acide carboxylique en position 5.
Méthodes de production industrielle : La production industrielle de l'acide 2-(2-bromophényl)pyrimidine-5-carboxylique suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité constante.
Types de réactions :
Réactions de substitution : L'atome de brome en position 2 peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Oxydation et réduction : Le composé peut être oxydé pour former différents groupes fonctionnels ou réduit pour éliminer le groupe acide carboxylique.
Cyclisation : Le composé peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Bases : Carbonate de potassium, hydroxyde de sodium.
Principaux produits :
Pyrimidines substituées : Formées par substitution nucléophile.
Dérivés oxydés : Formés par des réactions d'oxydation.
Dérivés réduits : Formés par des réactions de réduction.
4. Applications de la recherche scientifique
L'acide 2-(2-bromophényl)pyrimidine-5-carboxylique a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur de certaines enzymes et voies biologiques.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-(2-bromophényl)pyrimidine-5-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe bromophényle peut améliorer l'affinité de liaison à ces cibles, tandis que le cycle pyrimidine peut participer à des liaisons hydrogène et à d'autres interactions. Le groupe acide carboxylique peut également jouer un rôle dans la solubilité et la biodisponibilité du composé .
Composés similaires :
Acide 5-bromopyrimidine-2-carboxylique : Structure similaire mais avec l'atome de brome en position 5 au lieu de la position 2.
Acide 2-(2-chlorophényl)pyrimidine-5-carboxylique : Structure similaire mais avec un atome de chlore au lieu d'un atome de brome.
Unicité : L'acide 2-(2-bromophényl)pyrimidine-5-carboxylique est unique en raison du positionnement spécifique de l'atome de brome, qui peut influencer sa réactivité et ses propriétés de liaison. La combinaison de groupes fonctionnels de ce composé en fait un intermédiaire polyvalent en synthèse organique et un outil précieux dans la recherche scientifique .
Applications De Recherche Scientifique
2-(2-Bromophenyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
5-Bromopyrimidine-2-carboxylic acid: Similar structure but with the bromine atom at the 5-position instead of the 2-position.
2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 2-(2-Bromophenyl)pyrimidine-5-carboxylic acid is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. This compound’s combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C11H7BrN2O2 |
|---|---|
Poids moléculaire |
279.09 g/mol |
Nom IUPAC |
2-(2-bromophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6H,(H,15,16) |
Clé InChI |
LTQHAKQJDUCRSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11809955.png)











